(R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Ethyl(methyl)amino)-2-phenylacetic acid is a chiral α-amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Ethyl(methyl)amino)-2-phenylacetic acid typically involves the Strecker synthesis, which is a well-known method for preparing α-amino acids. The reaction involves the condensation of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(Ethyl(methyl)amino)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
®-2-(Ethyl(methyl)amino)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(Ethyl(methyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include signal transduction, metabolic pathways, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other α-amino acid derivatives such as:
- (S)-2-(Ethyl(methyl)amino)-2-phenylacetic acid
- ®-2-(Methyl(ethyl)amino)-2-phenylacetic acid
- ®-2-(Ethyl(methyl)amino)-2-(4-methylphenyl)acetic acid
Uniqueness
®-2-(Ethyl(methyl)amino)-2-phenylacetic acid is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the amino nitrogen. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-[ethyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C11H15NO2/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
ZJVJPPNOQCMEPI-SNVBAGLBSA-N |
Isomeric SMILES |
CCN(C)[C@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCN(C)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.